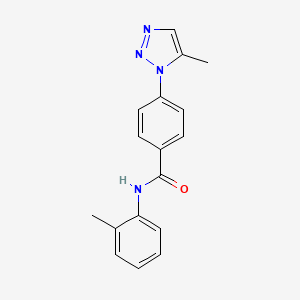
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related triazole derivatives involves complex reactions, often requiring specific conditions and catalysts to achieve the desired molecular structure. For example, the synthesis of guanidine derivatives, which are closely related to the target compound, involves the reaction of specific precursors in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide, highlighting the intricate processes involved in synthesizing these compounds (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular structure. The crystal and molecular structures of similar compounds have been determined, revealing detailed information about their geometrical configuration and the interactions that stabilize their structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, altering their structure and properties. For instance, the synthesis of benzamide derivatives involves specific reactions that can lead to the formation of new compounds with distinct chemical properties. The process often involves the use of catalysts and specific conditions to promote the desired reactions (Saeed, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Analyzing these properties is essential for their application in various fields. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, which are crucial for its potential uses (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, potential for forming bonds, and chemical stability, is vital for exploring the applications of these compounds. Studies on similar compounds have shown that their chemical properties can be significantly varied through modifications in their molecular structure, offering a broad range of potential applications (Shukla, Shrivash, Pandey, & Pandey, 2021).
Scientific Research Applications
Organic Synthesis and Chemical Properties
A study highlights the importance of triazole derivatives in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited significant anti-avian influenza virus activity. This synthesis pathway underscores the utility of triazole compounds in creating bioactive molecules for antiviral research (Hebishy et al., 2020).
Another research focus is the antimicrobial activities of new 1,2,4-triazole derivatives. Some of these compounds showed promising results against various microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Environmental Applications
The presence and removal of benzotriazoles, a category that includes various triazole derivatives, in wastewater and the water cycle were investigated. This research is critical for understanding the environmental fate of these compounds and their potential impacts on water quality (Reemtsma et al., 2010).
properties
IUPAC Name |
N-(2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-4-6-16(12)19-17(22)14-7-9-15(10-8-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXXPAWLLOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


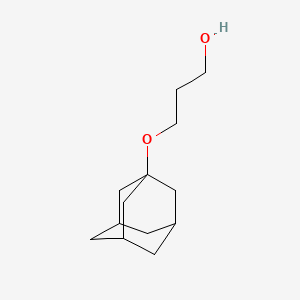
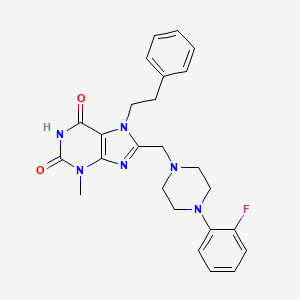
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
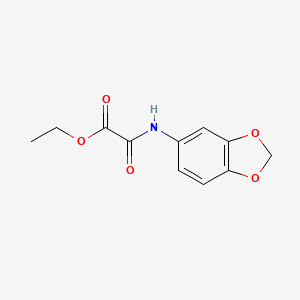
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
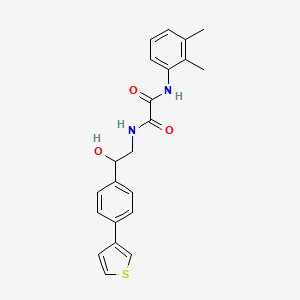
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)
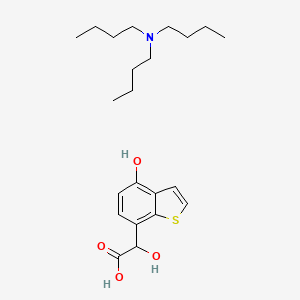
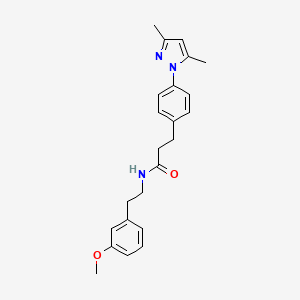
![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
